molecular formula C12H16N2O B13535038 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one

3-(2-Aminoethyl)-4,7-dimethylindolin-2-one

Cat. No.: B13535038
M. Wt: 204.27 g/mol
InChI Key: AXJKYXPWOXLGRH-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-4,7-dimethylindolin-2-one is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one typically involves the reaction of 4,7-dimethylindole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

3-(2-Aminoethyl)-4,7-dimethylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(2-Aminoethyl)-4,7-dimethylindolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antioxidant and radical scavenger, protecting lipids and proteins from peroxidation.

    Medicine: Research has indicated its potential use in developing new therapeutic agents due to its structural similarity to neurotransmitters like serotonin and melatonin.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-4,7-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to receptor sites, similar to neurotransmitters, influencing various physiological processes. Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

3-(2-Aminoethyl)-4,7-dimethylindolin-2-one can be compared with other indole derivatives such as:

    Tryptamine: An important neurotransmitter with structural similarity to serotonin and melatonin.

    Serotonin: A neurotransmitter that plays a key role in mood regulation and other physiological functions.

    Melatonin: A hormone involved in regulating sleep-wake cycles.

    Indole-3-acetic acid: A plant hormone that influences growth and development.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(2-aminoethyl)-4,7-dimethyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H16N2O/c1-7-3-4-8(2)11-10(7)9(5-6-13)12(15)14-11/h3-4,9H,5-6,13H2,1-2H3,(H,14,15)

InChI Key

AXJKYXPWOXLGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=O)NC2=C(C=C1)C)CCN

Origin of Product

United States

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